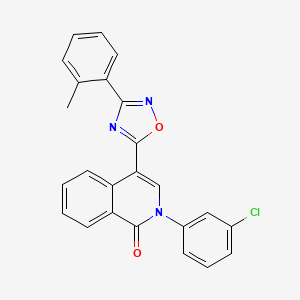![molecular formula C17H23N5O3S B2521760 1,3,7-trimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852167-90-9](/img/structure/B2521760.png)
1,3,7-trimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical compounds like the one you mentioned often have complex structures that can be analyzed using various chemical techniques. They usually consist of multiple functional groups that contribute to their overall properties .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps, each requiring specific reagents and conditions . The process usually involves forming the core structure first, followed by the addition of various functional groups .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving such compounds can be studied using various techniques. These reactions often involve changes in the functional groups of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, density, and solubility, can be determined using various analytical techniques .Aplicaciones Científicas De Investigación
Synthesis and Properties
Pyridopyrimidines Synthesis : The synthesis of pyridopyrimidines, including compounds similar to the specified molecule, involves the preparation from aminopyridine-carboxylic acids. These compounds have been studied for their chemical properties and potential applications in creating new materials or drugs. The research by Gelling and Wibberley (1969) on pyridopyrimidines synthesis provides a foundational understanding of the chemical properties and synthesis methods for compounds within this class, potentially applicable to the specified molecule (Gelling & Wibberley, 1969).
Biological Activities
Urease Inhibition : A study on pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives by Rauf et al. (2010) highlighted the synthesis of these compounds and their evaluation for urease inhibition. Although the specified molecule is not directly mentioned, this research provides insight into the potential biological activities of similar compounds, suggesting avenues for exploring antimicrobial or enzyme inhibition properties (Rauf et al., 2010).
Anticancer and Antimicrobial Activities : Aly et al. (2018) described the synthesis of pyrimido[4,5-d]pyrimidine derivatives with potential anticancer and antimicrobial activities. This study indicates the possible use of similar compounds in developing new therapeutic agents targeting cancer cells or pathogenic microorganisms (Aly et al., 2018).
Chemical Reactivity and Modification
Regioselective Amination : Research on the regioselective amination of condensed pyrimidines, including pyrimido[4,5-d]pyrimidine-2,4(1H,3H)dione, by Gulevskaya et al. (1994), provides insights into the chemical reactivity of these compounds. This knowledge can be instrumental in designing functionalized derivatives for specific scientific applications (Gulevskaya et al., 1994).
Photophysical Properties and Sensing Applications
pH-Sensing Application : A study by Yan et al. (2017) on pyrimidine-phthalimide derivatives highlighted their potential as pH sensors due to their distinct photophysical properties. This suggests that compounds with similar structures could be explored for their applicability in sensing technologies or materials science (Yan et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for the study of such compounds could involve further exploration of their synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying their interactions with biological systems, and exploring their potential uses in fields such as medicine and materials science .
Propiedades
IUPAC Name |
1,3,7-trimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-10-5-7-22(8-6-10)12(23)9-26-15-13-14(18-11(2)19-15)20(3)17(25)21(4)16(13)24/h10H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYMJBJOAZJMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B2521677.png)
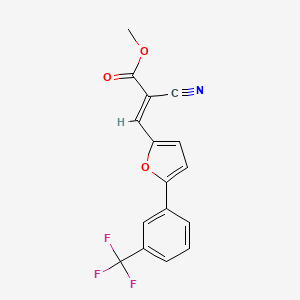
![1-(2H-1,3-benzodioxol-5-yl)-2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)ethan-1-one](/img/structure/B2521682.png)
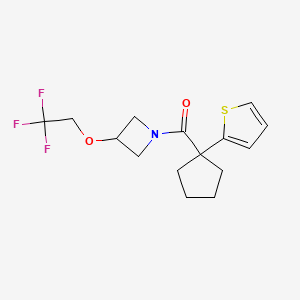


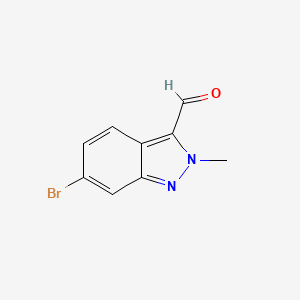
![N-(4-chlorophenyl)-N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2521691.png)
![N-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2521694.png)
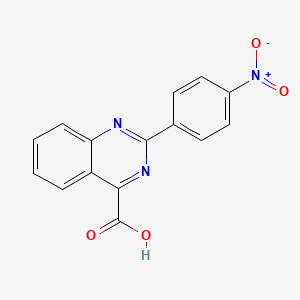
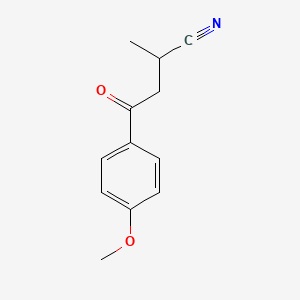
![N-(2,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2521698.png)
